molecular formula C10H12BrFO2 B8027196 1-Bromo-2-fluoro-4-methoxy-3-(propan-2-yloxy)benzene

1-Bromo-2-fluoro-4-methoxy-3-(propan-2-yloxy)benzene

Cat. No.: B8027196
M. Wt: 263.10 g/mol
InChI Key: SXVDFZCHFOWVLK-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-4-methoxy-3-(propan-2-yloxy)benzene is an organic compound that belongs to the class of halogenated aromatic ethers. This compound is characterized by the presence of bromine, fluorine, methoxy, and propan-2-yloxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-fluoro-4-methoxy-3-(propan-2-yloxy)benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-fluoro-4-methoxy-3-(propan-2-yloxy)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-fluoro-4-methoxy-3-(propan-2-yloxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate in solvents such as toluene or ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid yields biphenyl derivatives, while nucleophilic substitution with methoxide produces methoxy-substituted derivatives.

Scientific Research Applications

1-Bromo-2-fluoro-4-methoxy-3-(propan-2-yloxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-4-methoxy-3-(propan-2-yloxy)benzene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2-fluoro-4-methoxy-3-(propan-2-yloxy)benzene is unique due to the combination of its substituents, which confer specific reactivity and selectivity in chemical reactions. The presence of both electron-withdrawing (fluoro, bromo) and electron-donating (methoxy, propan-2-yloxy) groups allows for versatile applications in synthesis and research.

Properties

IUPAC Name

1-bromo-2-fluoro-4-methoxy-3-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFO2/c1-6(2)14-10-8(13-3)5-4-7(11)9(10)12/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVDFZCHFOWVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1F)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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